![molecular formula C21H22N2O3S2 B2787644 N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 922853-84-7](/img/structure/B2787644.png)
N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit angiogenesis and metastasis. In neurodegenerative disorder research, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its potential therapeutic applications in various diseases, and its ability to inhibit multiple signaling pathways. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to optimize its synthesis method to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways.
合成方法
The synthesis of N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves the reaction of 4-aminobenzamide and 5-bromo-1-benzothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with cyclopentyl methyl sulfonamide to yield the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorder research, this compound has been shown to reduce inflammation and oxidative stress, which are associated with the pathogenesis of Alzheimer's disease and Parkinson's disease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
属性
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-23(18-4-2-3-5-18)28(25,26)19-9-6-15(7-10-19)21(24)22-17-8-11-20-16(14-17)12-13-27-20/h6-14,18H,2-5H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTSHTBLDSSDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787561.png)
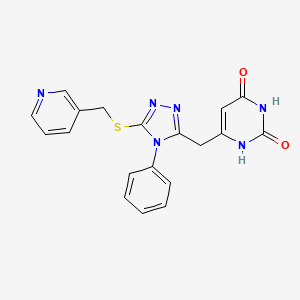
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
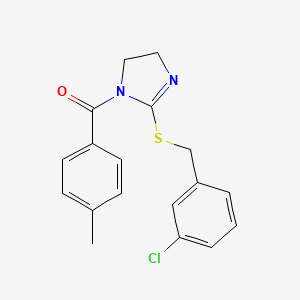
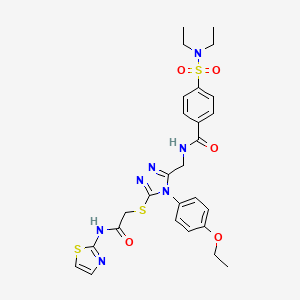
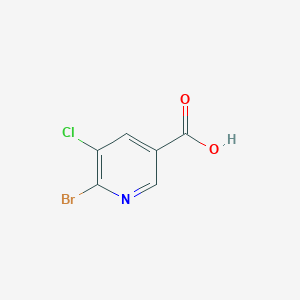
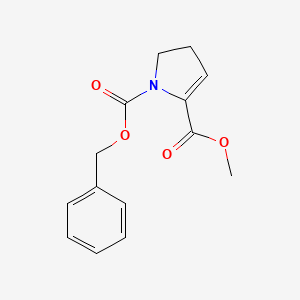
![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
![2-(Benzylthio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2787575.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)
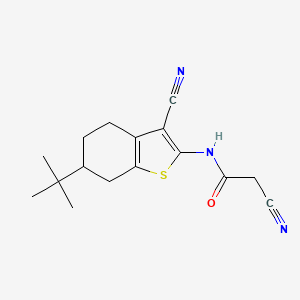
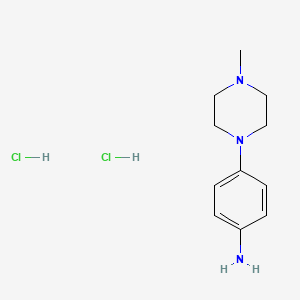
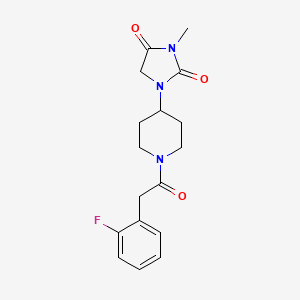
![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)